4-Chloro-2-cyclohexylquinazoline
Overview
Description
4-Chloro-2-cyclohexylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure consists of a quinazoline core with a chlorine atom at the 4-position and a cyclohexyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclohexylquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with cyclohexyl isocyanate, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclohexylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted quinazolines.
- Oxidation and reduction reactions produce quinazoline derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-2-cyclohexylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
2-Cyclohexylquinazoline: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Chloroquinazoline: Lacks the cyclohexyl group, affecting its solubility and interaction with biological targets.
2,4-Dichloroquinazoline: Contains an additional chlorine atom, leading to distinct chemical properties.
Uniqueness: 4-Chloro-2-cyclohexylquinazoline is unique due to the combination of the chlorine atom and the cyclohexyl group, which imparts specific chemical and biological properties not found in other quinazoline derivatives.
Properties
IUPAC Name |
4-chloro-2-cyclohexylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCCPGKJLTWKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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